2-[4-(Dimethylsulfamoyl)phenyl]acetic acid
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Overview
Description
“2-[4-(Dimethylsulfamoyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 91013-44-4 . It has a molecular weight of 243.28 and its molecular formula is C10H13NO4S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a dimethylsulfamoyl group at the 4-position and an acetic acid group at the 2-position . The InChI code for this compound is 1S/C10H13NO4S/c1-11(2)16(14,15)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Pharmacological Research
2-[4-(Dimethylsulfamoyl)phenyl]acetic acid, also known as ML 3000, has been studied for its dual inhibitory action on the enzymes cyclo-oxygenase and 5-lipoxygenase. These enzymes are key in the inflammatory process, and ML 3000's ability to inhibit them has been shown to provide anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage in animal experiments (Laufer, Tries, Augustin, & Dannhardt, 1994).
Green Chemistry
In the context of green chemistry, this compound derivatives have been synthesized via a grind-stone method, a catalyst- and solvent-free technique at room temperature. This method, showcasing the reaction of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide with various carbonyl compounds, exemplifies a sustainable approach to chemical synthesis. The resulting compounds demonstrated good to excellent yields and were evaluated for their anticancer activity against HepG2 cell lines, showing promising IC50 values. Furthermore, molecular docking studies revealed their potential modes of action within the active sites of target proteins (Gomha, Muhammad, Abdel‐aziz, Matar, & El-Sayed, 2020).
Molecular Docking and Drug Design
The utility of this compound derivatives extends to drug design, where their molecular structures have been optimized using Density Functional Theory (DFT) and validated through single-crystal X-ray diffraction (XRD) analysis. These studies provide a foundation for understanding the physicochemical properties and reactivity of such compounds. Notably, molecular docking studies against the main protease (Mpro) of SARS-CoV-2 suggested that these derivatives could be effective in docking within the protease, indicating potential as antiviral agents. The modifications in the phenyl ring, such as a 3-chloro substitution, were found to enhance binding affinity due to the formation of additional halogen bonds (Patel, Vala, Patel, Upadhyay, Ramkumar, Gardas, & Patel, 2022).
Safety and Hazards
The safety information for “2-[4-(Dimethylsulfamoyl)phenyl]acetic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(2)16(14,15)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOKORYLCYYEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91013-44-4 |
Source
|
Record name | 2-[4-(dimethylsulfamoyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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